Presapogenin CP4

Vue d'ensemble

Description

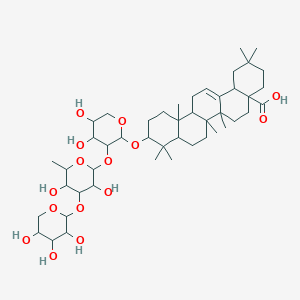

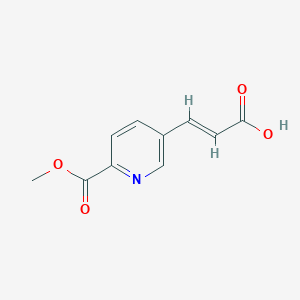

Presapogenin CP4 is a high-purity natural product . It is an oleanolic acid derivative found in the herbs of Anemone hupehensis Lemoine . Its molecular formula is C46H74O15 and it has a molecular weight of 866.50 g/mol .

Physical And Chemical Properties Analysis

Presapogenin CP4 is a powder with a molecular weight of 866.50 g/mol . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .

Applications De Recherche Scientifique

Hematopoietic Stem Cell Research

Presapogenin CP4 may play a role in the biology of hematopoietic stem cells and progenitors. Research in this area focuses on understanding the gene expression profile and mechanisms controlling self-renewal and lineage commitment of hematopoietic stem cells. This knowledge has broad implications for treating diseases such as breast cancer, leukemias, and congenital immunodeficiencies (Kondo et al., 2003).

Network Biology

Presapogenin CP4 might be relevant in the context of network biology, which aims to systematically catalogue molecules and their interactions within cells. Understanding these interactions could revolutionize our view of biology and disease pathologies, potentially influencing the development of new therapeutic approaches (Barabasi & Oltvai, 2004).

Obesity and Diabetes Research

In research related to obesity and diabetes, Presapogenin CP4 could be significant. Studies have explored the role of neuroendocrine peptide precursors like proSAAS in influencing body weight and blood glucose levels, which might intersect with the pathways involving Presapogenin CP4 (Wei et al., 2004).

Gene Flow and Transgenic Crops

Presapogenin CP4 might be used as a marker in studies of gene flow from transgenic crops. Research in this area documents gene flow on a landscape level, which is crucial for assessing the environmental safety of transgenic crops (Watrud et al., 2004).

Gene Therapy Applications

In gene therapy, Presapogenin CP4 could be relevant in the development of transposon and transposase systems for human application. These systems enable the stable introduction of therapeutic transgenes into human cells, offering potential improvements over viral vectors (Hackett et al., 2010).

Adipogenesis Research

The role of Presapogenin CP4 in adipogenesis (the formation of fat cells) is another potential research application. Understanding the differentiation of preadipocytes into mature adipocytes has significant implications for diseases related to adipose tissue function (Fu et al., 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

Presapogenin CP4 is an oleanolic acid derivative The primary targets of Presapogenin CP4 are not explicitly mentioned in the available literature

Mode of Action

It is known that presapogenin cp4 shows no growth inhibition . This suggests that it may not interact with targets that are directly involved in cell proliferation. More studies are required to elucidate the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Some studies suggest that related compounds may have effects on inflammation and oxidative stress pathways . For instance, Chikusetsu saponin IVa, a similar compound, has been shown to ameliorate high-fat diet-induced inflammation in mice through inhibition of NLRP3 inflammasome activation and NF-κB signaling .

Result of Action

It is known that presapogenin cp4 shows no growth inhibition

Propriétés

IUPAC Name |

10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H74O15/c1-22-30(49)35(60-37-33(52)31(50)25(47)20-56-37)34(53)38(58-22)61-36-32(51)26(48)21-57-39(36)59-29-12-13-43(6)27(42(29,4)5)11-14-45(8)28(43)10-9-23-24-19-41(2,3)15-17-46(24,40(54)55)18-16-44(23,45)7/h9,22,24-39,47-53H,10-21H2,1-8H3,(H,54,55) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYPTQWAAOGCJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H74O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

867.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2486859.png)

![methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate](/img/structure/B2486864.png)

![2-[[1-(4-Bromobenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2486865.png)

![(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid](/img/structure/B2486868.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2486872.png)

![5-Chloropyrido[4,3-d]pyrimidine](/img/structure/B2486873.png)

![(3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2486877.png)